molecular formula C8H3F2NO B134528 2,4-Difluoro-3-formylbenzonitrile CAS No. 149489-14-5

2,4-Difluoro-3-formylbenzonitrile

Cat. No. B134528
M. Wt: 167.11 g/mol
InChI Key: SONFDGCKTXJMSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,4-Difluoro-3-formylbenzonitrile involves several steps, including condensation and cyclization reactions. In one study, the condensation of 2-fluorobenzonitriles with phenoxides leads to the formation of 2-aryloxybenzonitriles. These intermediates then undergo cyclization in trifluoromethanesulfonic acid at room temperature to yield xanthone-iminium triflates. This process is noted for its resistance to hydrolysis, although strong aqueous acid can eventually convert these compounds into xanthones under vigorous conditions. The study highlights the synthesis of a series of polynuclear dixanthones and a high molar mass polyxanthone from a monomer closely related to 2,4-Difluoro-3-formylbenzonitrile, namely 3,3'-difluoro-4,4'-biphenyldicarbonitrile .

Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-3-formylbenzonitrile is not directly discussed in the provided papers. However, the related compounds mentioned in the synthesis study possess a xanthone-iminium triflate structure, which suggests a bicyclic system with a nitrogen-containing ring adjacent to a xanthone scaffold. The presence of fluorine atoms likely influences the electronic properties of the molecule, affecting its reactivity and stability .

Chemical Reactions Analysis

The chemical reactions involving 2,4-Difluoro-3-formylbenzonitrile or its related compounds are characterized by their resistance to hydrolysis, especially in the case of the C=N bond in xanthone-iminium triflates. The ability to withstand strong acidic conditions without hydrolyzing immediately is a significant property that can be leveraged in further chemical transformations. The synthesis of xanthones from these intermediates under more vigorous conditions indicates a potential pathway for generating a variety of structurally complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Difluoro-3-formylbenzonitrile are not explicitly detailed in the provided papers. However, the synthesis of related compounds such as 3,4-difluorobenzonitrile, an intermediate in the production of the selective herbicide cyhalofop butyl, suggests that the difluorobenzonitrile moiety is a valuable functional group in agricultural chemistry. The synthetic route for 3,4-difluorobenzonitrile, involving amidation, dehydration, and fluorination, indicates that such compounds can be feasibly produced on an industrial scale . This implies that 2,4-Difluoro-3-formylbenzonitrile may also possess properties that make it suitable for large-scale synthesis and application in various fields, including agriculture and polymer chemistry.

Scientific Research Applications

Environmental Degradation

The study by Liu and Avendaño (2013) provides insights into the microbial degradation of polyfluoroalkyl chemicals, a category to which 2,4-Difluoro-3-formylbenzonitrile can be related due to its fluorinated structure. This research is crucial for understanding how these chemicals break down in the environment, leading to the formation of perfluoroalkyl carboxylic acids and sulfonic acids, compounds known for their persistence and toxic profiles (Liu & Avendaño, 2013).

Chemical Sensing

Roy (2021) discusses the application of 4-Methyl-2,6-diformylphenol, a compound structurally related to 2,4-Difluoro-3-formylbenzonitrile, as a platform for developing chemosensors. These sensors are capable of detecting a variety of analytes with high selectivity and sensitivity, showcasing the potential for 2,4-Difluoro-3-formylbenzonitrile derivatives in chemical sensing technologies (Roy, 2021).

Synthesis and Material Science

Shen et al. (2015) review recent advances in C-F bond activation of aliphatic fluorides, including compounds similar to 2,4-Difluoro-3-formylbenzonitrile. This research is vital for the development of new fluorinated building blocks, showcasing the compound's role in the synthesis of new materials with potential applications in various industries, including pharmaceuticals and agrochemicals (Shen et al., 2015).

Environmental Science

The work by Du et al. (2014) on the adsorption behavior and mechanism of perfluorinated compounds provides a foundation for understanding how compounds like 2,4-Difluoro-3-formylbenzonitrile interact with adsorbents, which is essential for the development of technologies aimed at removing these compounds from water and wastewater (Du et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,4-difluoro-3-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONFDGCKTXJMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-3-formylbenzonitrile

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere and ice cooling, to a solution of 11.1 g of N,N-diisopropylamine in 100 mL of tetrahydrofuran was added 66 mL of 1.6 M n-butyllithium in n-hexane and stirred at this temperature for 20 minutes. After cooling to −78° C., 15 mL of a solution containing 13.9 g of 2,4-difluorobenzonitrile in tetrahydrofuran was added dropwise. After stirring at this temperature for 10 minutes, 8.6 mL of N,N-dimethylformamide was added dropwise and stirred at this temperature for 15 minutes. The reaction solution was added with 20 mL of glacial acetic acid, followed by 200 mL water, and extracted twice with diethyl ether. The organic layer was washed successively with 0.2N hydrochloric acid and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the resultant crude crystals were triturated with diethyl ether n-hexane, to afford 8.61 g of the title compound as bright yellow crystals.
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20 mL
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100 mL
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Synthesis routes and methods II

Procedure details

In an atmosphere of nitrogen gas, 66 ml of a 1.6 M solution of n-butyllithium in hexane was added to an ice-cold solution of 11.1 g of N,N-diisopropylamine in 100 ml tetrahydrofuran, and the mixture was stirred at the same temperature for 20 minutes. After cooling to −78° C., a solution of 13.9 g of 2,4-difluorobenzonitrile in 15 ml tetrahydrofuran was added dropwise. After stirring at the same temperature for 10 minutes, 8.6 ml of dimethylformamide was added dropwise and the mixture was stirred at the same temperature for 15 minutes. After adding 20 ml of glacial acetic acid to the reaction mixture, 200 ml of water was added and the mixture was extracted with diethyl ether for two times. The organic layer was sequentially washed with 0.2 N hydrochloric acid and brine, dried over anhydrous magnesium sulfate and the solvent was evaporated. The resulting crude crystals were triturated with diethyl ether-n-hexane, to give 8.61 g of the title compound as bright yellow crystals.
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